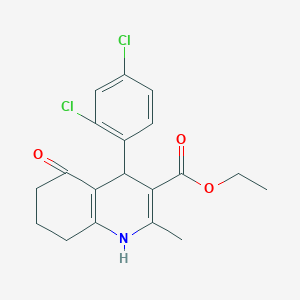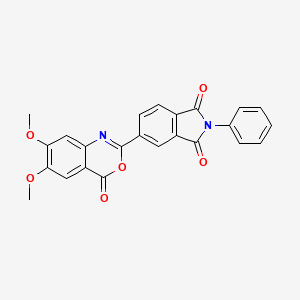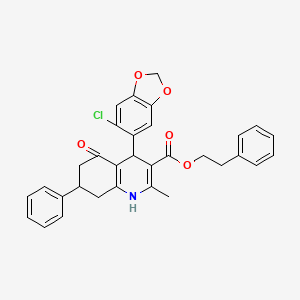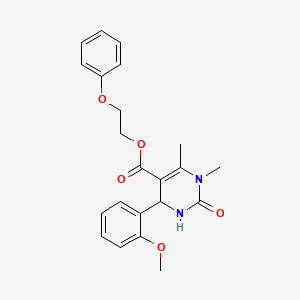![molecular formula C12H22N4 B5139877 2-[2-(1,2-Diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
2-[2-(1,2-Diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,2-Diazaspiro[24]heptan-2-yl)ethyl]-1,2-diazaspiro[24]heptane is a complex organic compound characterized by its unique spirocyclic structure This compound features two spiro-linked diazaspiro[2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-Diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,2-Diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(1,2-Diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[2-(1,2-Diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.4]heptane: A simpler spirocyclic compound with a similar core structure.
1,4-Dioxaspiro[2.4]heptan-5-one: Another spirocyclic compound with different functional groups.
Heptane, 2,4-dimethyl-: A structurally related compound with variations in the spirocyclic framework.
Uniqueness
2-[2-(1,2-Diazaspiro[24]heptan-2-yl)ethyl]-1,2-diazaspiro[2
This detailed article provides a comprehensive overview of 2-[2-(1,2-Diazaspiro[24]heptan-2-yl)ethyl]-1,2-diazaspiro[24]heptane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-[2-(1,2-diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-2-6-11(5-1)13-15(11)9-10-16-12(14-16)7-3-4-8-12/h13-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLIYTYXTVDFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NN2CCN3C4(N3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)
![3-({[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B5139831.png)


![4-chloro-N-cyclohexyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B5139841.png)



![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5139872.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
![1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B5139895.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)

